

# Application Notes and Protocols for In Vivo Studies with TCH-165

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TCH-165** is a novel small molecule modulator of proteasome assembly that enhances the proteolytic activity of the 20S proteasome.[1][2][3][4] It achieves this by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated degradation of intrinsically disordered proteins (IDPs).[1][2][3][4] This mechanism of action makes **TCH-165** a promising therapeutic candidate for various diseases, including cancers characterized by the overexpression of oncoproteins like c-MYC, and neurodegenerative disorders associated with the accumulation of IDPs such as  $\alpha$ -synuclein and tau.[1][3][5][6]

These application notes provide detailed guidance on the selection of an appropriate vehicle for in vivo studies with **TCH-165**, along with protocols for formulation preparation and administration.

## Physicochemical Properties and Solubility of TCH-165

A thorough understanding of the physicochemical properties of **TCH-165** is critical for selecting a suitable vehicle for in vivo administration.



| Property         | Value                                                                                              | Source |
|------------------|----------------------------------------------------------------------------------------------------|--------|
| Molecular Weight | 595.73 g/mol                                                                                       | [2]    |
| Appearance       | Light yellow to yellow solid                                                                       | [2]    |
| Solubility       | Soluble in DMSO and<br>Methanol.[2] In another<br>source, soluble in DMSO and<br>ethanol (100 mM). | [2]    |
| Storage          | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.                                          | [2][4] |

### **Recommended Vehicle for In Vivo Studies**

Based on published preclinical studies, the recommended vehicle for oral administration of **TCH-165** in mice is a suspension of propylene glycol and 5% dextrose in water.

Recommended Vehicle Formulation:

A homogeneous suspension in a 3:7 (v/v) ratio of propylene glycol to 5% dextrose in water. This vehicle was successfully used for oral gavage administration of **TCH-165** at a dose of 100 mg/kg in CD-1 mice.[7]

Alternative Vehicle Formulations:

For researchers exploring other administration routes or requiring different formulation properties, the following have been suggested for compounds with similar solubility profiles:

- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 6.25 mg/mL.[4]
- 10% DMSO, 90% Corn oil: This is another option for achieving a clear solution, particularly if a longer dosing period is not required.[4]

## **Experimental Protocols**



# Protocol 1: Preparation of TCH-165 Formulation for Oral Gavage

This protocol describes the preparation of the recommended vehicle for in vivo studies in mice.

#### Materials:

- TCH-165 powder
- Propylene glycol (PG)
- 5% Dextrose solution (sterile)
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. For example, for a 100 mg/kg dose in a 25 g mouse with a dosing volume of 100 μL, the concentration required is 25 mg/mL.
- Prepare the vehicle: In a sterile conical tube, prepare the 3:7 (v/v) propylene glycol:5%
  dextrose vehicle. For example, to prepare 10 mL of the vehicle, add 3 mL of propylene glycol
  to 7 mL of 5% dextrose solution.
- Weigh TCH-165: Accurately weigh the required amount of TCH-165 powder.
- Prepare the suspension: a. Add a small volume of the prepared vehicle to the TCH-165
  powder to create a paste. This helps in wetting the powder and preventing clumping. b.
  Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogeneous suspension.
- Storage and Handling: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store it protected from light at 4°C. Before each administration, vortex



the suspension vigorously to ensure uniformity.

# Protocol 2: Administration of TCH-165 by Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared **TCH-165** formulation. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

#### Materials:

- Prepared **TCH-165** suspension
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
- Syringes (1 mL)
- Animal scale

#### Procedure:

- Animal Preparation: Weigh each mouse to determine the correct dosing volume.
- Dose Preparation: Vortex the TCH-165 suspension vigorously. Draw the calculated volume
  of the suspension into a syringe fitted with a gavage needle.
- Animal Restraint: Gently but firmly restrain the mouse.
- Gavage Administration: a. Insert the gavage needle into the diastema (the gap between the
  incisors and molars) and gently advance it along the roof of the mouth. b. Allow the mouse to
  swallow the tip of the needle, then gently guide it down the esophagus into the stomach. Do
  not force the needle. c. Once the needle is in the correct position, dispense the formulation
  smoothly. d. Carefully withdraw the needle.
- Monitoring: Observe the animal for any signs of distress after administration.

## **Signaling Pathway of TCH-165**



**TCH-165** modulates the ubiquitin-proteasome system to enhance the degradation of specific proteins. A key target is the oncoprotein c-MYC, which is often overexpressed in cancers.



Click to download full resolution via product page

Caption: TCH-165 signaling pathway.

## **Experimental Workflow for In Vivo Efficacy Study**

A typical workflow for evaluating the in vivo efficacy of **TCH-165** in a xenograft tumor model is outlined below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]







- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with TCH-165]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574148#vehicle-selection-for-in-vivo-studies-with-tch-165]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com